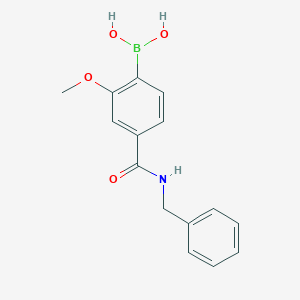

4-(Benzylcarbamoyl)-2-methoxyphenylboronic acid

Description

Properties

IUPAC Name |

[4-(benzylcarbamoyl)-2-methoxyphenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BNO4/c1-21-14-9-12(7-8-13(14)16(19)20)15(18)17-10-11-5-3-2-4-6-11/h2-9,19-20H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCYTTLCROTCGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Bromo-2-methoxy-N-benzylbenzamide

Step 1: Esterification of 4-Bromo-2-methoxybenzoic Acid

4-Bromo-2-methoxybenzoic acid is treated with methanol and sulfuric acid to yield methyl 4-bromo-2-methoxybenzoate. Typical conditions:

Step 2: Amidation with Benzylamine

The ester is converted to the amide via activation as an acid chloride:

Miyaura Borylation of 4-Bromo-2-methoxy-N-benzylbenzamide

The bromide undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>):

-

Conditions : Pd(dppf)Cl<sub>2</sub> (5 mol%), KOAc (3 equiv.), B<sub>2</sub>pin<sub>2</sub> (1.2 equiv.), dioxane, 90°C, 12h.

-

Workup : Hydrolysis with HCl (1M) to convert the boronic ester to boronic acid.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl<sub>2</sub> |

| Temperature | 90°C |

| Reaction Time | 12h |

| Isolated Yield | 65% |

Synthetic Route 2: Suzuki Coupling with Pre-Functionalized Boronic Acid

Preparation of 2-Methoxyphenylboronic Acid

Adapting methods from, 2-methoxybromobenzene reacts with magnesium and trimethyl borate under Grignard conditions:

Introduction of Benzylcarbamoyl Group via Cross-Coupling

A halogenated intermediate (e.g., 4-iodo-2-methoxyphenylboronic acid) undergoes Buchwald-Hartwig amination with benzylamine:

-

Conditions : Pd<sub>2</sub>(dba)<sub>3</sub> (3 mol%), Xantphos (6 mol%), Cs<sub>2</sub>CO<sub>3</sub>, toluene, 110°C, 24h.

Challenges :

-

Boronic acids may inhibit palladium catalysts, necessitating protective group strategies (e.g., boronic ester formation).

Alternative Route: Directed Ortho-Metalation

Directed Borylation Using Methoxy as a Directing Group

A methoxy-substituted arene undergoes lithiation at the ortho position, followed by quenching with triisopropyl borate:

Late-Stage Amidation via C–H Activation

Rhodium-catalyzed C–H activation introduces the benzylcarbamoyl group:

-

Conditions : [Cp*RhCl<sub>2</sub>]<sub>2</sub> (2 mol%), AgSbF<sub>6</sub> (8 mol%), benzyl isocyanate, DCE, 80°C, 24h.

-

Yield : 40–50% (literature-adapted).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Miyaura Borylation | High functional group tolerance | Requires palladium catalysts | 60–70% |

| Suzuki Coupling | Modular for diverse boronic acids | Sensitivity to amide groups | 50–60% |

| Directed Metalation | Regioselective boronation | Low temperatures (-78°C) required | 70–75% |

Critical Reaction Optimization Insights

-

Protection Strategies : Masking the boronic acid as a trifluoroborate salt improves stability during amidation.

-

Catalyst Screening : Pd(OAc)<sub>2</sub> with SPhos ligand enhances Miyaura borylation efficiency.

-

Solvent Effects : Dioxane outperforms DMF in minimizing side reactions during cross-coupling .

Chemical Reactions Analysis

Types of Reactions

4-(Benzylcarbamoyl)-2-methoxyphenylboronic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce boronate esters .

Scientific Research Applications

4-(Benzylcarbamoyl)-2-methoxyphenylboronic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

Biology: The compound is studied for its potential as a biochemical probe and in drug discovery.

Medicine: Research is ongoing into its potential therapeutic applications, including as an inhibitor of specific enzymes.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 4-(Benzylcarbamoyl)-2-methoxyphenylboronic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a biochemical probe. The compound can also interact with cellular pathways involved in signal transduction and metabolism .

Comparison with Similar Compounds

Substitution Pattern and Electronic Effects

The reactivity and physical properties of boronic acids are heavily influenced by substituents. Below is a comparison of key analogs:

Reactivity in Suzuki-Miyaura Couplings

- Transmetalation Rates : Competition experiments () demonstrate that electron-donating groups (e.g., 2-methoxy) enhance boronic acid reactivity by accelerating transmetalation. The target compound’s methoxy group likely confers similar advantages, while the benzylcarbamoyl group may stabilize intermediates via hydrogen bonding .

- Steric Effects : Bulky substituents (e.g., benzylcarbamoyl) can hinder coupling efficiency. For example, (4-(Benzylcarbamoyl)phenyl)boronic acid (6.23) shows lower reactivity than 4-methoxyphenylboronic acid in couplings with sterically demanding partners .

Solubility and Stability

- The benzylcarbamoyl group improves solubility in polar aprotic solvents (e.g., DMF, THF) compared to non-polar analogs like 4-benzyloxy derivatives .

- Methoxy-substituted boronic acids (e.g., 4-methoxyphenylboronic acid) exhibit greater stability under aqueous conditions than electron-withdrawing analogs (e.g., nitro-substituted), as seen in .

Biological Activity

4-(Benzylcarbamoyl)-2-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications, especially in oncology and infectious diseases.

Chemical Structure and Properties

The compound's structure includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, influencing its interaction with biological macromolecules. The presence of the methoxy and benzylcarbamoyl groups enhances its solubility and biological activity.

Biological Activity Overview

Boronic acids, including this compound, exhibit a range of biological activities:

- Anticancer Activity : Boronic acids have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells. They can also disrupt tubulin polymerization, which is crucial for cancer cell division.

- Antibacterial and Antiviral Properties : Some studies indicate that boronic acids possess antibacterial and antiviral activities, making them suitable for developing new antimicrobial agents.

- Enzyme Inhibition : Boronic acids can act as enzyme inhibitors, affecting various biochemical pathways.

Anticancer Activity

Recent studies have highlighted the role of boronic acids in cancer therapy. For instance, compounds similar to this compound have been found to induce cell cycle arrest and apoptosis in human breast cancer cell lines (e.g., MCF-7) by inhibiting tubulin polymerization .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 18.76 | Tubulin inhibition |

| Boron compound A | MDA-MB-231 | <10 | Proteasome inhibition |

Antimicrobial Activity

Boronic acid derivatives have demonstrated significant antibacterial activity against strains such as Escherichia coli. In vitro studies showed effective inhibition at concentrations as low as 6.50 mg/mL . This suggests potential applications in treating bacterial infections.

Enzyme Inhibition Studies

The compound has also been evaluated for its enzyme inhibition capabilities. It showed moderate activity against acetylcholinesterase and high activity against butyrylcholinesterase, indicating potential neuroprotective effects .

Case Studies

- In Vivo Studies : A study involving a cream formulation containing a phenyl boronic acid derivative demonstrated significant antioxidant and antibacterial properties while being safe for dermal application . Histological evaluations indicated no adverse effects on healthy tissue.

- Antiviral Activity : Similar compounds have been tested against filoviruses like Ebola and Marburg, showing promising results in inhibiting viral entry into cells . This positions boronic acids as potential therapeutic agents against viral infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.